molecular formula C11H19N3S B2513915 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine CAS No. 857041-65-7

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine

Cat. No.: B2513915
CAS No.: 857041-65-7
M. Wt: 225.35
InChI Key: QHKYTFGXTUYNGA-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine is a chemical compound that features a piperazine ring substituted with a methyl group and an ethylamine chain attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylamine Chain: The methylated piperazine is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine chain.

    Coupling with Thiophene: Finally, the ethylamine derivative is coupled with a thiophene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The ethylamine chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)-2-thiophen-2-yl-ethylamine
  • 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
  • 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Uniqueness

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the piperazine and thiophene rings provides a unique scaffold for drug design, potentially offering improved efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-13-4-6-14(7-5-13)10(9-12)11-3-2-8-15-11/h2-3,8,10H,4-7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKYTFGXTUYNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857041-65-7
Record name 2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
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